molecular formula C10H11FO B6355773 4-Fluoro-2-(2-methylallyl)-phenol CAS No. 948294-29-9

4-Fluoro-2-(2-methylallyl)-phenol

Cat. No.: B6355773
CAS No.: 948294-29-9
M. Wt: 166.19 g/mol
InChI Key: DGYJHCWVLBBAJJ-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(2-methylallyl)phenol” is a synthetic compound that belongs to the class of phenylpropenes. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of phenols like “4-Fluoro-2-(2-methylallyl)phenol” can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .

Scientific Research Applications

Chemical Sensing and Detection 4-Fluoro-2-(2-methylallyl)phenol could potentially be used as a fluorophoric platform for the development of chemosensors. Research on similar compounds like 4-methyl-2,6-diformylphenol (DFP) has shown its effectiveness in detecting various analytes, including metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The presence of functional groups in these compounds offers opportunities to modulate their sensing capabilities for specific applications (Roy, 2021).

Synthesis and Manufacturing The compound's structure is relevant to the field of synthetic chemistry, where derivatives like 2-Fluoro-4-bromobiphenyl serve as key intermediates in the manufacture of various pharmaceuticals and chemicals. Research into practical syntheses of these intermediates highlights the importance of such compounds in industrial processes (Qiu, Gu, Zhang, & Xu, 2009).

Phenolic Compound Research Studies on bound phenolics in foods emphasize the significant role of phenolic compounds in health and nutrition. These compounds, including variants of 4-Fluoro-2-(2-methylallyl)phenol, are known for their antioxidant properties and their interactions with proteins, affecting food quality and potential health benefits (Acosta-Estrada, Gutiérrez-Uribe, & Serna-Saldívar, 2014).

Pharmacological Potential Phenolic compounds like chlorogenic acid have been explored for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective activities. Similar compounds, such as 4-Fluoro-2-(2-methylallyl)phenol, may also have therapeutic potential due to their structural similarities and biological activities (Naveed et al., 2018).

Environmental and Material Sciences Research into synthetic phenolic antioxidants and their environmental occurrence and toxicity highlights the dual role of phenolic compounds as beneficial antioxidants in materials and potential environmental pollutants. Understanding the balance between these roles is crucial for the sustainable use of phenolic compounds in various applications (Liu & Mabury, 2020).

Mechanism of Action

The mechanism of action of phenolic compounds like “4-Fluoro-2-(2-methylallyl)phenol” is mainly due to their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . Phenol, a related compound, is a potent proteolytic agent that dissolves tissue on contact via proteolysis .

Safety and Hazards

Phenolic compounds like “4-Fluoro-2-(2-methylallyl)phenol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-fluoro-2-(2-methylprop-2-enyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7(2)5-8-6-9(11)3-4-10(8)12/h3-4,6,12H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYJHCWVLBBAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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